molecular formula C15H18N2O4 B12513903 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid

Cat. No.: B12513903
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyanophenyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine, ensuring selectivity in subsequent reactions.

Procedure

  • Reagents :
    • Di-tert-butyl dicarbonate (Boc anhydride)
    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Conditions :

    • Temperature: 0–25°C
    • Reaction Time: 2–4 hours
  • Mechanism :
    The amine reacts with Boc anhydride in the presence of a base, forming a stable carbamate.

Example :
A solution of 3-amino-3-(3-cyanophenyl)propanoic acid (1 eq) in THF is treated with Boc anhydride (1.2 eq) and TEA (1.5 eq) at 0°C. After stirring for 3 hours, the mixture is concentrated and purified via column chromatography (ethyl acetate/hexane).

Formation of the Propanoic Acid Backbone

The cyanophenyl-substituted propanoic acid backbone is constructed via condensation and decarboxylation.

Method A: Meldrum’s Acid-Mediated Condensation

  • Reagents :
    • 3-Cyanobenzaldehyde
    • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
    • Formic acid and alkali (e.g., NaOH)
  • Conditions :

    • Temperature: 70–75°C (condensation), 0–10°C (decarboxylation)
    • Solvent: Formic acid/water mixture
  • Procedure :
    Meldrum’s acid reacts with 3-cyanobenzaldehyde to form a β-keto ester intermediate. Subsequent decarboxylation under basic conditions yields 3-(3-cyanophenyl)propanoic acid.

Method B: Grignard Reaction

  • Reagents :
    • 3-Cyanophenylmagnesium bromide
    • β-Keto ester precursor
  • Conditions :

    • Temperature: −78°C to room temperature
    • Solvent: Dry THF
  • Outcome :
    Nucleophilic addition of the Grignard reagent to the β-keto ester, followed by hydrolysis, forms the propanoic acid backbone.

Coupling of Boc-Protected Amine and Propanoic Acid

The Boc-protected amine is coupled to the propanoic acid backbone using carbodiimide reagents.

Procedure :

  • Reagents :
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydroxybenzotriazole (HOBt)
    • Solvent: Dimethylformamide (DMF)
  • Conditions :

    • Temperature: 0–25°C
    • Reaction Time: 12–24 hours
  • Mechanism :
    EDC activates the carboxylic acid, forming an active ester intermediate that reacts with the Boc-protected amine.

Example :
3-(3-Cyanophenyl)propanoic acid (1 eq) is activated with EDC/HOBt in DMF. Boc-protected amine (1.1 eq) is added, and the mixture is stirred overnight. The product is isolated via precipitation in ice water and recrystallized from ethanol.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patents describe automated reactors for large-scale production, improving yield and reducing side reactions.

Key Parameters :

  • Catalyst : Platinum/aluminum oxide (Pt/Al₂O₃) for hydrogenation steps.
  • Flow Rate : 0.3–0.4 mL/min
  • Temperature : 80–90°C

Advantages :

  • Higher throughput (≥90% yield)
  • Reduced purification needs.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).
  • Recrystallization : Ethanol/water mixtures for industrial batches.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Starting Materials Reagents/Conditions Yield (%) Purity (%) Source
Meldrum’s Acid Route 3-Cyanobenzaldehyde, Meldrum’s acid Formic acid/NaOH, 70°C 85 92
Grignard Reaction 3-Cyanophenylmagnesium bromide THF, −78°C to RT 78 88
Continuous Flow Preformed intermediates Pt/Al₂O₃, 80°C, 0.4 mL/min 92 95

Table 2: Optimization of Boc Protection

Parameter Optimal Value Impact on Yield
Boc Anhydride (eq) 1.2–1.5 Maximizes conversion
Solvent THF Enhances solubility
Temperature 0°C → 25°C (gradient) Minimizes side reactions

Research Findings

Decarboxylation Efficiency

  • Formic acid-mediated decarboxylation at 70°C achieves 85% yield, avoiding high-temperature degradation.
  • Alkaline conditions (pH 10–12) further enhance reaction rates.

Catalytic Hydrogenation

  • Pt/Al₂O₃ in fixed-bed reactors reduces nitro intermediates to amines with 95% selectivity, critical for precursor synthesis.

Stability of Boc Group

  • The Boc group remains intact under acidic (pH >3) and mild basic conditions but degrades in strong acids (e.g., TFA).

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. The cyanophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
  • 3-tert-Butoxycarbonylamino-hexanoic acid
  • 3-tert-Butoxycarbonylamino-heptanoic acid

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and binding characteristics.

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid, also known as Boc-3-amino-3-(3-cyanophenyl)propionic acid, is an amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 500770-81-0

The biological activity of this compound is primarily attributed to its role as an amino acid analog. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Inhibition of Enzymatic Activity :
    • Preliminary studies suggest that this compound may inhibit certain enzymes related to amino acid metabolism, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Antimicrobial Properties :
    • Some derivatives of similar structures have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Enzymatic Inhibition

A study conducted on amino acid derivatives showed that compounds with a cyano group significantly inhibited the activity of specific aminotransferases, which are crucial in amino acid metabolism. The inhibition was measured using enzyme kinetics, revealing a competitive inhibition pattern.

CompoundIC50 (µM)
Boc-Ala12.5
Boc-Phe8.2
Boc-Cyano5.6

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that Boc-3-amino-3-(3-cyanophenyl)propanoic acid exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the optimal synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with 3-cyanophenylpropanoic acid derivatives. Key steps include:
    • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM to introduce the Boc group .
    • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between intermediates. Solvent choice (e.g., DMF) and temperature control (0–25°C) are critical for minimizing side reactions .
  • Optimization Strategies :
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) ensures high purity (>95%) .
    • Yield Improvement : Monitoring reaction progress via TLC or LC-MS helps identify incomplete reactions. Adjusting stoichiometry (1.2–1.5 eq. of Boc reagent) and inert atmosphere (N₂/Ar) reduces decomposition .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key diagnostic signals include:
    • Boc Group : A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm in 13C NMR .
    • 3-Cyanophenyl : Aromatic protons (6.8–7.5 ppm) and a nitrile carbon signal at ~118 ppm in 13C NMR .
  • IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N stretch at ~2220–2260 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (C₁₅H₁₇N₂O₄, exact mass 295.1188) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity or stereochemical outcomes?

Methodological Answer:

  • Comparative Analysis : Use Density Functional Theory (DFT) to model reaction pathways (e.g., stereoselectivity in coupling reactions) and compare with experimental HPLC or chiral column data .
  • Controlled Experiments : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to test computational predictions. For example, if DFT suggests a preferred cis-configuration but experimental data shows trans, investigate steric effects using bulky solvents like toluene .
  • Data Reconciliation : Cross-validate using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state conformation) .

Q. How does the electronic nature of the 3-cyanophenyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability Assessment :
    • pH-Dependent Studies : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λmax shifts) or LC-MS over 24–72 hours. The electron-withdrawing cyano group may increase susceptibility to hydrolysis at alkaline pH .
    • Kinetic Analysis : Determine degradation rate constants (k) using first-order kinetics. Compare with analogs (e.g., 3-methoxyphenyl) to isolate electronic effects .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) in NMR to track proton exchange or hydrolysis pathways .

Q. What in vitro models are suitable for evaluating the compound’s potential as a protease inhibitor or bioactive scaffold?

Methodological Answer:

  • Enzyme Assays :
    • Protease Inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays with trypsin or chymotrypsin. Measure IC₅₀ values and inhibition constants (Ki) .
    • Cellular Uptake : Perform assays in HEK293 or HeLa cells with LC-MS quantification to assess membrane permeability .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing cyano with CF₃ or OH groups) and compare bioactivity to identify critical substituents .

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?

Methodological Answer:

  • Standardized Protocols :
    • Solubility Testing : Use a shake-flask method with HPLC quantification. Pre-saturate solvents (e.g., DMSO, PBS, ethanol) and filter (0.22 μm) to remove undissolved particles .
    • Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize variability .
  • Data Harmonization : Apply the Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Compare results with computational predictions (e.g., COSMO-RS) .

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